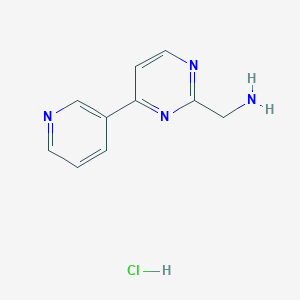

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride

Beschreibung

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a heterocyclic amine salt featuring a pyrimidine core substituted with a pyridin-3-yl group at the 4-position and a methanamine moiety at the 2-position, stabilized as a hydrochloride salt. Its synthesis likely involves coupling pyrimidine derivatives with pyridine-containing amines, followed by hydrochloric acid salt formation, as seen in analogous compounds .

Eigenschaften

Molekularformel |

C10H11ClN4 |

|---|---|

Molekulargewicht |

222.67 g/mol |

IUPAC-Name |

(4-pyridin-3-ylpyrimidin-2-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C10H10N4.ClH/c11-6-10-13-5-3-9(14-10)8-2-1-4-12-7-8;/h1-5,7H,6,11H2;1H |

InChI-Schlüssel |

UKUGXPLYYHGDAN-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C2=NC(=NC=C2)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, oft unter Verwendung von Hydrierungsverfahren.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in die Pyridin- oder Pyrimidinringe einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Katalysatoren wie Palladium auf Kohle (Pd/C) werden häufig in Hydrierungsreaktionen verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet, oft in Gegenwart einer Base.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation N-Oxide ergeben, während Substitutionsreaktionen verschiedene Alkyl- oder Acylgruppen einführen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamin-Hydrochlorid als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Herstellung verschiedener chemischer Bibliotheken für die Arzneimittelforschung und -entwicklung.

Biologie

Biologisch wurde diese Verbindung auf ihr Potenzial als antifibrotisches Mittel untersucht. Untersuchungen haben gezeigt, dass Derivate dieser Verbindung die Expression von Kollagen und anderen fibrotischen Markern hemmen können, was sie zu einem vielversprechenden Kandidaten für die Behandlung von fibrotischen Erkrankungen macht.

Medizin

In der Medizin wird (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamin-Hydrochlorid auf seine potenziellen therapeutischen Wirkungen untersucht. Seine Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, macht es zu einem Kandidaten für die Entwicklung neuer Medikamente für Erkrankungen wie Krebs und Infektionskrankheiten.

Industrie

Industriell wird diese Verbindung bei der Entwicklung neuer Materialien und als Katalysator in verschiedenen chemischen Reaktionen eingesetzt. Seine Stabilität und Reaktivität machen es für eine Vielzahl von industriellen Anwendungen geeignet.

Wirkmechanismus

Der Wirkmechanismus von (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamin-Hydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielen im Körper. Es kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Beispielsweise wird seine antifibrotische Aktivität auf seine Fähigkeit zurückgeführt, die Kollagensynthese und -ablagerung zu hemmen.

Analyse Chemischer Reaktionen

Types of Reactions

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine or pyrimidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride typically involves:

- Formation of the Pyrimidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Pyridine Moiety : The reaction of 3-aminopyridine with a pyrimidine precursor is common, usually conducted under controlled conditions to ensure high yield and purity.

Industrial Production

For large-scale production, optimized reaction conditions are employed using continuous flow reactors that enhance yield and minimize costs. This approach ensures consistent quality in industrial applications.

Medicinal Chemistry

Research indicates that this compound has significant potential as a therapeutic agent due to its interaction with various biological targets:

- Anti-Fibrotic Activity : Studies suggest that derivatives can inhibit collagen expression, making them candidates for treating fibrotic diseases.

- Anticancer Properties : The compound's ability to modulate enzyme activity positions it as a potential drug for cancer treatment.

Pharmacology

The compound has been evaluated for its pharmacological effects, particularly in inhibiting specific protein kinases. For instance, derivatives have been tested against kinases like CDK9 and GSK3β, revealing insights into their inhibitory potency .

Case Studies and Research Findings

- Biological Activity Assessment : A study demonstrated that derivatives of this compound showed significant inhibition of collagen synthesis in vitro, supporting its potential use in fibrotic disease therapies.

- Kinase Inhibition Studies : Research involving various derivatives highlighted their effectiveness against specific kinases, with varying degrees of potency observed across different structural modifications .

- Optimization for Antimalarial Activity : Related compounds have been optimized to target Plasmodium falciparum effectively, showcasing the broader applicability of pyrimidine-based structures in combating infectious diseases .

Wirkmechanismus

The mechanism of action of (4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its anti-fibrotic activity is believed to be due to its ability to inhibit collagen synthesis and deposition .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis

- Aromatic Systems : The target compound’s pyrimidine-pyridine fusion provides a planar, nitrogen-rich scaffold, ideal for π-π stacking in receptor binding. In contrast, indole-based analogs (e.g., ) introduce a larger aromatic system, which may enhance affinity for hydrophobic pockets but reduce solubility.

- Sulfur-Containing Groups: Thiophene/thienyl groups (e.g., ) introduce sulfur atoms, which can participate in hydrogen bonding or metal coordination, altering bioavailability.

- Salt Forms: Most compounds are isolated as hydrochlorides (mono- or di-salts), improving crystallinity and aqueous solubility. For example, dihydrochloride salts () may offer higher stability than mono-salts under acidic conditions.

Biologische Aktivität

(4-(Pyridin-3-YL)pyrimidin-2-YL)methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, structure-activity relationships, and specific case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves a series of steps that typically include the formation of pyridine and pyrimidine rings. Recent studies have focused on optimizing the synthesis of related compounds to enhance their biological efficacy. For example, derivatives of pyrido[3,4-g]quinazolines have been synthesized and evaluated for their protein kinase inhibitory activity, highlighting the importance of structural modifications in achieving desired biological outcomes .

Key Structural Features

- Pyridine and Pyrimidine Moieties : These heterocycles are crucial for the compound's interaction with biological targets.

- Hydrochloride Salt Form : The salt form can enhance solubility and bioavailability.

Antimicrobial Properties

Many compounds containing pyridine and pyrimidine derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The presence of these heterocycles in this compound suggests potential antimicrobial properties, as evidenced by studies that demonstrate similar compounds' effectiveness against pathogens.

Case Study 1: Antiparasitic Activity

In a study focusing on dihydroquinazolinone derivatives targeting PfATP4, modifications in structure significantly influenced both aqueous solubility and metabolic stability. While not directly tested on this compound, these findings suggest that similar structural modifications could enhance its antiparasitic activity against malaria parasites .

Case Study 2: Antimycobacterial Activity

Research on substituted pyrazolo[1,5-a]pyrimidines has shown promising results in anti-mycobacterial assays. Compounds with specific substitutions exhibited minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. This indicates that this compound may also possess anti-mycobacterial properties based on its structural similarities to these active compounds .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies conducted on related compounds. Key findings include:

| Substituent | Biological Activity | Remarks |

|---|---|---|

| Pyridine Ring | Enhances interaction with targets | Critical for binding affinity |

| Pyrimidine Ring | Contributes to overall stability | Essential for maintaining structural integrity |

| Hydrochloride Form | Improves solubility | Increases bioavailability |

These insights suggest that optimizing substituents around the core structure can lead to enhanced potency and selectivity against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.